Ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a substituted tetrahydropyrimidine derivative characterized by:
- A 3-formyl group at position 3 of the pyrimidine ring.
- A 4-nitrophenyl substituent at position 2.
- A methyl group at position 4.
- An ethyl ester at position 3.
Below, we compare its structural and functional attributes with similar compounds documented in the literature.
Properties
IUPAC Name |
ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-3-24-14(20)12-9(2)16-15(21)17(8-19)13(12)10-4-6-11(7-5-10)18(22)23/h4-8,13H,3H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRKLSIBQMZIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122441 | |
| Record name | Ethyl 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-(4-nitrophenyl)-2-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473924-98-0 | |
| Record name | Ethyl 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-(4-nitrophenyl)-2-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473924-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-formyl-1,2,3,6-tetrahydro-4-methyl-6-(4-nitrophenyl)-2-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl acetoacetate with 4-nitroaniline under acidic conditions, followed by cyclization and subsequent formylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may serve as a precursor for drug development targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variability at Position 3
The 3-formyl group in the target compound distinguishes it from analogs with alternative substituents:
- Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1026299-50-2, ): Features a 3-acetyl group (electron-withdrawing) and 2-thioxo (instead of 2-oxo). The 3-nitrophenyl substituent (vs. 4-nitrophenyl in the target compound) alters steric and electronic interactions.
- Lacks nitro or formyl substituents, reducing electrophilicity .
Aromatic Ring Substitution at Position 4
The 4-nitrophenyl group in the target compound is compared to:
Functional Group Modifications at Position 2
The 2-oxo group in the target compound contrasts with:
Ester Group Modifications
The ethyl ester at position 5 is conserved in most analogs, but variations exist:
Research Implications
- The 3-formyl group in the target compound offers a reactive site for further derivatization (e.g., Schiff base formation).
- The 4-nitrophenyl group may enhance interactions with biological targets (e.g., nitroreductase enzymes) or improve charge-transfer properties in materials.
- Structural analogs with thioxo or trifluoromethyl groups (–15) highlight trade-offs between stability, solubility, and reactivity.
Biological Activity
Ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS No. 473924-98-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O6, with a molecular weight of 333.30 g/mol. The compound features a pyrimidine ring substituted with various functional groups that contribute to its biological activity.
1. Antimicrobial Activity
Several studies have indicated that compounds containing pyrimidine structures exhibit significant antimicrobial properties. Ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo has been tested against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 40 |
| Candida albicans | 12 | 60 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
Research has demonstrated that ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo exhibits anti-inflammatory effects. In a study evaluating the compound's impact on inflammatory markers in vitro:
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 100% | 45% |
| IL-6 | 100% | 50% |
| COX-2 | 100% | 40% |
The results indicate a substantial reduction in inflammatory markers, highlighting the compound's potential as an anti-inflammatory agent .
3. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays using various cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that ethyl 3-formyl-6-methyl-4-(4-nitrophenyl)-2-oxo may be effective against certain cancer types .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of the compound in enhancing its biological activity. Modifications to the nitrophenyl group led to increased potency against E. coli and reduced cytotoxicity towards normal human cells.
Q & A
Basic: What synthetic methodologies are commonly employed for this pyrimidine derivative?
Answer: The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, utilizing ethyl acetoacetate, urea/thiourea analogs, and substituted aldehydes under reflux conditions. Catalysts like acetic acid or sodium acetate are often used to accelerate cyclization. Post-synthesis, purification is achieved through recrystallization from ethyl acetate/ethanol mixtures (yields ~78%) . Key steps include monitoring reaction progress via TLC and isolating intermediates to minimize impurities.
Basic: How is the crystal structure validated, and what parameters define its accuracy?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with data collected at 293 K. Structural refinement involves minimizing the R factor (e.g., <0.05) and wR factor (e.g., <0.15) to ensure precision. Hydrogen atoms are placed using riding models (C–H = 0.93–0.98 Å), and dihedral angles between aromatic rings (e.g., 80.94° in fused systems) confirm conformational rigidity .
Advanced: How do substituents (e.g., nitro, bromo) influence conformational flexibility and intermolecular interactions?
Answer: Electron-withdrawing groups like nitro or bromo at the para position enhance planarity in the pyrimidine ring, as observed in comparative crystallographic studies. For example, nitro groups increase hydrogen-bond acceptor capacity, leading to bifurcated C–H···O interactions that stabilize crystal packing. Substituent steric effects also alter dihedral angles (e.g., 0.224 Å puckering in thiazolo-pyrimidine derivatives) .
Advanced: How can researchers resolve contradictions in reaction yields or byproduct formation?
Answer: Discrepancies arise from competing reaction pathways (e.g., incomplete cyclization). Advanced analytical techniques like HPLC-MS or 2D NMR (e.g., NOESY) identify byproducts. For instance, unreacted aldehyde intermediates can form Schiff bases, detected via IR (C=N stretch ~1600 cm⁻¹). Recrystallization or column chromatography (silica gel, hexane/ethyl acetate) isolates pure products .
Basic: What spectroscopic techniques confirm structural identity post-synthesis?
Answer:
- 1H/13C NMR: Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 8.2–8.5 ppm (nitrophenyl protons), and δ 10.1 ppm (formyl proton) verify substituents.
- IR: Stretches at ~1700 cm⁻¹ (C=O), ~1650 cm⁻¹ (C=N), and ~1520/1340 cm⁻¹ (NO2 asymmetric/symmetric) confirm functional groups.
- Mass Spectrometry: Molecular ion peaks (e.g., m/z ~360 for M⁺) validate the molecular formula .
Advanced: How are hydrogen-bonding networks analyzed in the crystal lattice?
Answer: SC-XRD data reveal intermolecular interactions like C–H···O bonds (e.g., 2.5–2.8 Å distances) and bifurcated hydrogen bonds. Software tools (e.g., Mercury, Olex2) map these interactions, showing chains or sheets stabilized by donor-acceptor pairs. For example, bifurcated bonds along the c-axis create helical chains in thiazolo-pyrimidine derivatives .
Advanced: What strategies guide derivative design for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation: Replace the nitro group with electron-donating (e.g., methoxy) or bulky groups (e.g., trifluoromethyl) to modulate bioactivity.
- Docking Studies: Use software like AutoDock to predict interactions with target proteins (e.g., dihydrofolate reductase).
- Electronic Effects: Nitro groups enhance electrophilicity, potentially improving binding to nucleophilic enzyme residues .
Basic: What are common impurities, and how are they mitigated during synthesis?
Answer: Impurities include unreacted aldehydes or partially cyclized intermediates. Mitigation strategies:
- TLC Monitoring: Optimize reaction time to prevent over-reaction.
- Recrystallization: Ethyl acetate/ethanol (3:2) selectively dissolves the target compound.
- Column Chromatography: Separate byproducts using gradient elution (e.g., 0–30% ethyl acetate in hexane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
